molecular formula C11H9Cl2N3O4S2 B12202747 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12202747
M. Wt: 382.2 g/mol
InChI Key: CONKGOSZKBWIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with a methylsulfonyl (-SO₂CH₃) group at the 5-position and a 2,4-dichlorophenoxy acetamide moiety at the 2-position.

Properties

Molecular Formula

C11H9Cl2N3O4S2

Molecular Weight

382.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H9Cl2N3O4S2/c1-22(18,19)11-16-15-10(21-11)14-9(17)5-20-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,15,17)

InChI Key

CONKGOSZKBWIOY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Key analogs and their features are summarized below:

Compound ID/Name Thiadiazole Substituent Phenoxy Group Biological Activity Key Findings References
Target Compound 5-Methylsulfonyl 2,4-Dichlorophenoxy Under investigation Hypothesized herbicidal/anticancer activity due to auxin mimicry and polarity -
6an () 5-(3,5-Dimethoxyphenyl) 2,4-Dichlorophenoxy Herbicidal IC₅₀ = 42.7 g/ha against Lactuca sativa; minimal toxicity to Zea mays
304474-13-3 () 5-Trifluoromethyl 2,4-Dichlorophenoxy Not reported Structural analog with enhanced lipophilicity
5f () 5-Methylthio 2-Isopropyl-5-methylphenoxy Antimicrobial 79% yield, mp 158–160°C; moderate activity
7d () 5-(2-(4-Methoxyphenyl)pyridinyl) 2-Fluorophenoxy Anticancer IC₅₀ = 1.8 µM against Caco-2 cells

Key Observations:

  • Electron-Withdrawing vs. This may enhance bioavailability but reduce membrane permeability .

Biological Activity

2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound with notable biological activities. This compound features a dichlorophenoxy group and a thiadiazole ring, contributing to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and herbicidal effects, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₇H₁₃Cl₂N₃O₅S
  • Molecular Weight : 442.3 g/mol
  • CAS Number : 886923-32-6

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In particular, the presence of the thiadiazole moiety enhances the activity against various bacterial strains.

CompoundBacterial StrainMIC (μg/mL)Activity
2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamideStaphylococcus aureus32.6Moderate
2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamideEscherichia coli62.5Marginal

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives containing halogen substitutions enhance antibacterial activity .

Antifungal Activity

The compound also exhibits antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.

CompoundFungal StrainInhibition (%)MIC (μg/mL)
Thiadiazole DerivativeCandida albicans58%32–42
Thiadiazole DerivativeAspergillus niger66%32–42

The antifungal activity is attributed to the structural features of the thiadiazole ring which interacts with fungal cell membranes .

Anticancer Activity

Thiadiazole derivatives have been investigated for their potential anticancer properties. The compound's mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study : A study evaluated the anticancer effects of several thiadiazole derivatives against human cancer cell lines. The results indicated that compounds with a similar structure to 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide showed significant cytotoxicity.

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)15.0
HeLa (Cervical)10.5
A549 (Lung)12.0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and tumor cells. The dichlorophenoxy group mimics natural plant hormones (auxins), leading to uncontrolled growth in plants (herbicidal effect), while the thiadiazole moiety enhances interaction with microbial enzymes and cellular structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.